4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

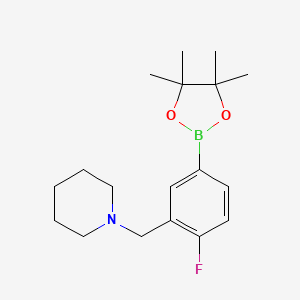

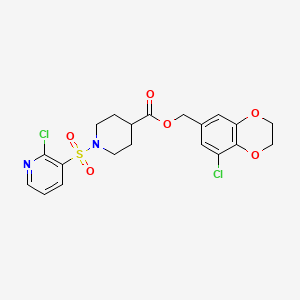

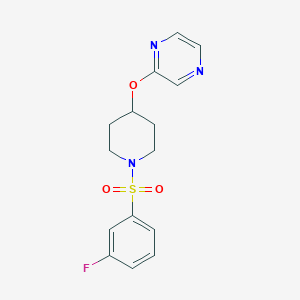

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H27BFNO2 . It is a boronic ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic esters like 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester often involves borylation approaches . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester is represented by the InChI code: 1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(16(20)12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 .Chemical Reactions Analysis

Boronic esters like 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester are often used in Suzuki–Miyaura coupling . They can also undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester is 319.23 . It is recommended to be stored in a refrigerated condition .作用机制

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .

Mode of Action

The compound is a boronic ester, which is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is part of the broader class of palladium-catalyzed carbon–carbon bond-forming reactions .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is widely used in the synthesis of various biologically active compounds . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s important to note that boronic esters are generally sensitive to hydrolysis, especially at physiological ph . This property could significantly impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use, particularly the nature of the other reactants in the Suzuki–Miyaura cross-coupling reaction . The product of this reaction could have a wide range of effects, from inhibiting or activating specific enzymes to modulating signal transduction pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester. For instance, the compound’s reactivity can be influenced by the pH of the environment . Additionally, the compound should be stored under specific conditions to maintain its stability .

安全和危害

未来方向

属性

IUPAC Name |

1-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-8-9-16(20)14(12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPAMTPXCIQFKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2390051.png)

![Ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2390053.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)

![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)

![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)